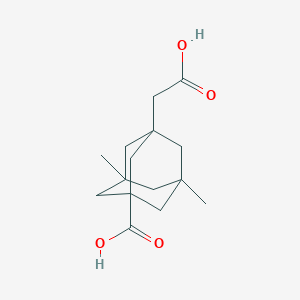
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid
Descripción general
Descripción
3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid (CMDMC) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of adamantane, a cycloalkane with four carbon atoms, and is composed of a seven-member ring with three methyl groups. CMDMC has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Mitochondrial Toxicity Studies
Adamantane carboxylic acids, which are structurally similar to 3-(Carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid, have been studied for their mitochondrial toxicity, consistent with oil sands-derived naphthenic acids. These acids were observed to affect mitochondrial mechanisms similar to NAs found in oil sands process-affected water (OSPW), impacting mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production in rainbow trout liver mitochondria (Rundle et al., 2021).
Catalytic Systems for Hydrocarbon Oxidation
The role of adamantane carboxylic acids has also been explored in catalytic systems, particularly in the biomimetic oxidation of saturated hydrocarbons like 1,3-dimethyladamantane. Research on these systems has highlighted the effects of different compositions and preparation procedures on the selectivity of hydrocarbon oxidation, revealing insights into the mechanisms involved, such as radical, ion-molecule, and radical-cation mechanisms (Vasil'eva et al., 2006).
Supramolecular Chemistry
Adamantane derivatives have been instrumental in understanding weak interactions in supramolecular chemistry. Studies focusing on noncovalent interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives have provided insights into binding mechanisms and the construction of complex supramolecular networks. This research is pivotal for the development of new materials and pharmaceuticals (Jin et al., 2011).
Synthesis of Polycarboxylic Acids
In the domain of organic synthesis, methods have been developed to synthesize substituted adamantane carboxylic acids like 3-carboxymethyl-1-adamantanecarboxylic acids through reactions like Koch-Haaf. These processes yield a variety of polycarboxylic acids, enriching the field of organic chemistry and offering potential applications in different industries (Ivleva et al., 2015).
Propiedades
IUPAC Name |
3-(carboxymethyl)-5,7-dimethyladamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12-4-13(2)6-14(5-12,3-10(16)17)9-15(7-12,8-13)11(18)19/h3-9H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJQIHCFXVXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



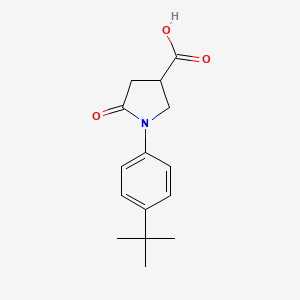

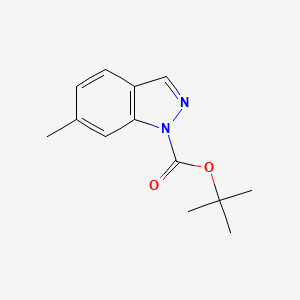
![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)


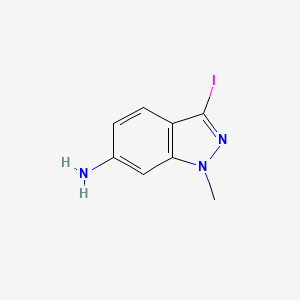
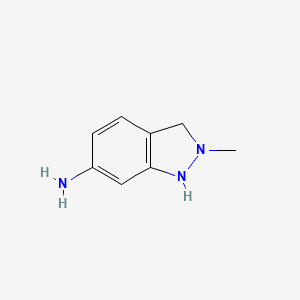
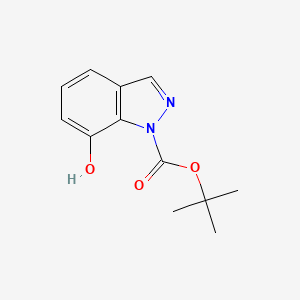
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)
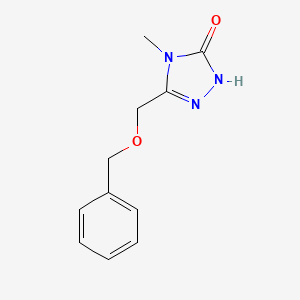
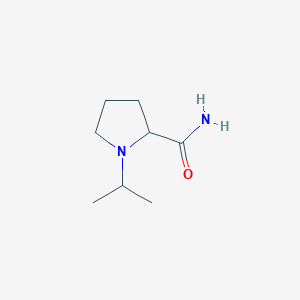

![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)